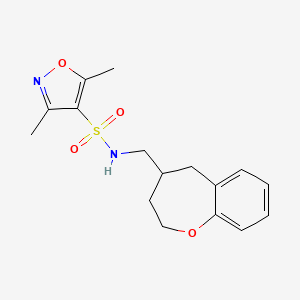

![molecular formula C16H12N2O2S B5675668 8-[(4-nitrobenzyl)thio]quinoline](/img/structure/B5675668.png)

8-[(4-nitrobenzyl)thio]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-[(4-nitrobenzyl)thio]quinoline is a compound that belongs to the class of organic compounds known as quinolines . Quinolines are compounds containing a quinoline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyridine ring . The quinoline ring system is one of the most ubiquitous heterocycles in the fields of medicinal and industrial chemistry, forming the scaffold for compounds of great significance .

Synthesis Analysis

Quinolines were first synthesized in 1879, and since then a multitude of synthetic routes have been developed . Many of these methods, such as the Skraup, Doebner–Von Miller, and Friedlander quinoline syntheses, are well-known but suffer from inefficiency, harsh reaction conditions, and toxic reagents . Recent advances in this area over the past 15 years have been summarized . Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be successfully employed in various transformations . For example, alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Chemical Reactions Analysis

Quinolines have been used in various chemical reactions. For instance, heteroaromatic tosylates and phosphates are suitable electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . These reactions are performed at low temperature allowing good functional group tolerance with full conversion within minutes .Applications De Recherche Scientifique

Cancer Research

“8-[(4-nitrobenzyl)thio]quinoline” is a potent inhibitor of nucleoside transport. It binds tightly but reversibly to tumor membrane sites associated with the nucleoside transport mechanism, making it a valuable tool for cancer research .

Cardiovascular Studies

This compound acts as a competitive inhibitor of the equilibrative nucleoside transporter 1, which is crucial in regulating adenosine flux across the plasma membrane. This regulation can significantly affect cardiac signaling associated with adenosine, thus providing insights into cardiovascular system functioning .

Neurological Research

The binding sites for “8-[(4-nitrobenzyl)thio]quinoline” are located on brain capillaries, suggesting its use in studying neurological disorders and brain physiology, particularly in relation to adenosine transporters .

Purinergic Signaling

By blocking adenosine transport, this compound potentiates the interaction of extracellular adenosine with purinoreceptors. This is essential for understanding purinergic signaling mechanisms, which have implications in various physiological processes .

Mécanisme D'action

Target of Action

Quinoline derivatives, which include 8-[(4-nitrobenzyl)thio]quinoline, have been known to exhibit a broad spectrum of biological activities . They have been used as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor agents .

Mode of Action

Quinoline derivatives have been shown to exhibit their effects through various mechanisms of action . For instance, some quinoline derivatives have been found to trigger HIV-1 IN multimerisation via binding to an allosteric site .

Biochemical Pathways

Quinoline derivatives have been associated with the regulation of tryptophan metabolism, which plays a role in neuroprotection .

Result of Action

Quinoline derivatives have been associated with a variety of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .

Action Environment

The synthesis of quinoline derivatives has been shown to be influenced by various factors, including reaction conditions and the use of different reagents .

Orientations Futures

Quinolines have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . In addition, several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer . Therefore, the future directions in the research of 8-[(4-nitrobenzyl)thio]quinoline could involve further exploration of its potential therapeutic applications and the development of new synthetic methods.

Propriétés

IUPAC Name |

8-[(4-nitrophenyl)methylsulfanyl]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2S/c19-18(20)14-8-6-12(7-9-14)11-21-15-5-1-3-13-4-2-10-17-16(13)15/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVYZHGMSYQGGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)SCC3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(4-Nitrobenzyl)thio]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-({[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-piperidinecarboxylate](/img/structure/B5675612.png)

![N-[2-(dimethylamino)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B5675616.png)

![N-(2,4-dichlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5675618.png)

![4-({4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-2-furyl}methyl)morpholine](/img/structure/B5675652.png)

![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylamino)-2-oxoethyl]-3-pyrrolidinyl}-3-(3-thienyl)propanamide hydrochloride](/img/structure/B5675657.png)

![N-[(3S*,4R*)-1-(9H-fluoren-2-ylmethyl)-4-isopropylpyrrolidin-3-yl]methanesulfonamide](/img/structure/B5675666.png)

![rel-(4aS,8aS)-2-[(4-phenyl-1-piperidinyl)acetyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5675678.png)

![ethyl 2-[(1H-1,2,4-triazol-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5675683.png)

![5-[3-(4-methoxybenzyl)-1-methyl-1H-1,2,4-triazol-5-yl]-2-methylpyridine](/img/structure/B5675686.png)

![N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5675697.png)